![molecular formula C6H9N3O B1320687 1-(3-Methoxypyridin-2-YL)hydrazine CAS No. 210992-34-0](/img/structure/B1320687.png)
1-(3-Methoxypyridin-2-YL)hydrazine
Overview
Description
1-(3-Methoxypyridin-2-YL)hydrazine, also known as 3-Methoxypyridin-2-ylhydrazine, is a synthetic compound used in the synthesis of various organic compounds. It is a highly reactive compound with a wide range of applications in the laboratory. It is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, amination, and oxidation. In addition, it is used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals.
Scientific Research Applications
Antimicrobial Agents
Hydrazide-hydrazone derivatives, including “1-(3-Methoxypyridin-2-YL)hydrazine”, have shown potential as antimicrobial agents. They display a wide variety of biological activities, such as antibacterial, antitubercular, and antifungal action .
Anticancer Agents
These compounds have also been studied for their anticancer properties. The specific mechanisms of action can vary, but they generally involve interfering with cell division or DNA replication .
Anti-inflammatory Agents
Hydrazide-hydrazone derivatives can act as anti-inflammatory agents. They may work by inhibiting the production of certain chemicals in the body that cause inflammation .
Anticonvulsant Agents
Some hydrazide-hydrazone derivatives have shown anticonvulsant activity, making them potential candidates for the treatment of epilepsy and other seizure disorders .
Antiviral Agents
These compounds have also been studied for their antiviral properties. They may work by inhibiting the replication of the virus within host cells .
Antiprotozoal Agents
Hydrazide-hydrazone derivatives can act as antiprotozoal agents, potentially being used to treat diseases caused by protozoan parasites .
Mechanism of Action
Target of Action
It’s known that hydrazinopyridines, a class of compounds to which 1-(3-methoxypyridin-2-yl)hydrazine belongs, have been actively investigated as precursors in the synthesis of products having biological activity . The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures, which are of interest, in particular, as effective chemical pharmaceutical products and pesticides .
Mode of Action
It’s known that hydrazinopyridines interact with their targets through the highly reactive hydrazine group . This allows them to insert the pyridine fragment into complex molecular structures, leading to various changes in the target molecules .
Biochemical Pathways
It’s known that hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides , suggesting that they may affect pathways related to these biological processes.
Result of Action
It’s known that products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity . This suggests that 1-(3-Methoxypyridin-2-YL)hydrazine may have similar effects.
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
(3-methoxypyridin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-5-3-2-4-8-6(5)9-7/h2-4H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGPJDDXEJWUMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594973 | |
Record name | 2-Hydrazinyl-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
210992-34-0 | |
Record name | 2-Hydrazinyl-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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